Glycidol

Catalog No.
S582125
CAS No.
556-52-5
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidol

CAS Number

556-52-5

Product Name

Glycidol

IUPAC Name

oxiran-2-ylmethanol

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2

InChI Key

CTKINSOISVBQLD-UHFFFAOYSA-N

SMILES

C1C(O1)CO

Solubility

greater than or equal to 100 mg/mL at 64° F (NTP, 1992)
13.50 M
Soluble in water, alcohol, and ether
Miscible with water /1.0X10+6 mg/L/
Solubility in water: miscible
Miscible

Synonyms

2-Oxiranemethanol; 2,3-Epoxy-1-propanol; Oxiranemethanol; (RS)-Glycidol; (+/-)-2,3-Epoxy-1-propanol; (+/-)-Glycidol;1-Hydroxy-2,3-epoxypropane; 2-(Hydroxymethyl)oxirane; Epihydrin Alcohol; Epiol OH; Glycide; Glycidyl Alcohol; NSC 46096; Oxiran-2-ylme

Canonical SMILES

C1C(O1)CO

Organic Synthesis:

Glycidol, a simple organic compound with the formula C₃H₆O₂, finds application in various scientific research fields, particularly in organic synthesis. Its unique epoxide functionality (a three-membered ring containing an oxygen atom) makes it a versatile building block for constructing complex organic molecules. Researchers utilize glycidol in reactions like:

  • Ring-opening reactions: The epoxide ring of glycidol readily undergoes cleavage under various reaction conditions, allowing the attachment of different functional groups. This property is crucial in synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and polymers .
  • Glycidol condensation: Condensation reactions involving glycidol with various nucleophiles (compounds with electron-donating abilities) lead to the formation of diverse organic structures. This approach is valuable for synthesizing complex molecules with desired functionalities .

Polymer Chemistry:

Glycidol also plays a role in polymer chemistry due to its ability to participate in polymerization reactions. The epoxide ring can undergo ring-opening polymerization, leading to the formation of polyethers, a class of polymers with various industrial applications. Additionally, glycidol can be incorporated as a co-monomer in the synthesis of other types of polymers, modifying their properties like thermal stability and mechanical strength .

Biocatalysis:

Enzymes, biological catalysts, can be employed to transform glycidol into various valuable products. This field, known as biocatalysis, offers a sustainable and selective approach for manipulating glycidol. Researchers have explored enzymes for:

  • Enzymatic hydrolysis: Specific enzymes can break down the epoxide ring of glycidol, yielding simpler molecules with potential applications in the pharmaceutical and cosmetic industries .
  • Enzymatic synthesis: Certain enzymes can facilitate the coupling of glycidol with other molecules, leading to the formation of complex compounds with desired biological activities .

Biomedical Research:

While glycidol itself exhibits toxic properties, its derivatives hold promise in various biomedical research avenues. Researchers are investigating the potential of modified glycidol molecules for applications such as:

  • Drug delivery systems: Glycidol-based materials are being explored for their potential use in delivering drugs to specific target sites within the body .
  • Antimicrobial agents: Certain glycidol derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics and disinfectants .

Glycidol is an organic compound with the chemical formula HOCH₂CHOCH₂, characterized by both epoxide and alcohol functional groups. It is a colorless, slightly viscous liquid that is somewhat unstable and not commonly found in pure form. Glycidol is highly reactive due to its epoxide structure, making it a versatile compound in various

Glycidol is classified as a hazardous substance due to its:

  • Toxicity: Studies indicate that glycidol is carcinogenic in animals. Exposure can cause irritation of the skin, eyes, and respiratory system.
  • Flammability: Glycidol is flammable and can readily ignite.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling glycidol, including gloves, safety glasses, and a respirator.
  • Work in a well-ventilated area.
  • Store glycidol in a cool, dry place away from heat and ignition sources.

  • Epoxidation: It can be produced by the epoxidation of allyl alcohol using hydrogen peroxide in the presence of catalysts such as tungsten or vanadium .
  • Hydrolysis: In acidic conditions, glycidol hydrolyzes rapidly to glycerol and α-chlorohydrin, with a half-life of about 10 minutes at a concentration of 0.1 M hydrochloric acid .
  • Reactivity with Glutathione: At neutral pH, glycidol reacts with glutathione to form S-(2,3-dihydroxypropyl)glutathione, indicating its potential biological interactions .
  • Formation of Glycidyl Ethers: Glycidol can react with alkoxides to produce glycidyl ethers, which are valuable intermediates in organic synthesis .

Glycidol exhibits notable biological activity primarily due to its reactive epoxide group. Studies have indicated that it has genotoxic properties, potentially leading to DNA damage without requiring metabolic activation . In animal studies, glycidol has been shown to be absorbed efficiently from the gastrointestinal tract, with significant concentrations found in blood cells and various organs post-administration . Furthermore, it is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer due to its potential health risks upon exposure .

Glycidol can be synthesized through two primary methods:

  • Epoxidation of Allyl Alcohol: This method involves treating allyl alcohol with hydrogen peroxide in the presence of catalysts such as tungsten or vanadium.
    Allyl Alcohol+H2O2CatalystGlycidol\text{Allyl Alcohol}+\text{H}_2\text{O}_2\xrightarrow{\text{Catalyst}}\text{Glycidol}
  • Reaction of Epichlorohydrin with Caustic: This alternative method utilizes epichlorohydrin and strong bases to yield glycidol.

Both methods are commercially viable and allow for the production of glycidol with high purity levels .

Research indicates that glycidol interacts significantly with biological molecules. For instance:

  • It readily reacts with glutathione at physiological pH levels, forming conjugates that may influence its toxicity profile.
  • Glycidol's reactivity leads to various metabolites upon metabolism, including S-(2,3-dihydroxypropyl)cysteine and β-chlorolactic acid, which have been identified in urine following administration in animal studies .

These interactions highlight the compound's potential impact on human health and underscore the importance of understanding its biochemical behavior.

Several compounds share structural similarities with glycidol. Here are some notable examples:

Compound NameStructure TypeUnique Features
EpichlorohydrinEpoxideUsed primarily as an intermediate for producing glycidol
Allyl AlcoholAlcoholPrecursor for glycidol synthesis
GlycerolAlcoholNon-toxic; used extensively in food and pharmaceutical applications
2-Methyl-2-(hydroxymethyl)oxiraneEpoxideSimilar reactivity but different applications

Glycidol's uniqueness lies in its dual functionality as both an epoxide and an alcohol, allowing it to participate in a wide range of

Heterogeneous Catalytic Systems in Glycerol Valorization

Heterogeneous catalysts dominate glycidol synthesis due to their recyclability and tunable acidity/basicity. Key systems include:

  • Zeolites: Cs-promoted ZSM-5 zeolites (SiO₂/Al₂O₃ = 1500) achieve 98% glycerol conversion at 350°C in gas-phase reactors, with glycidol selectivity exceeding 70%. The Cs⁺ ions modify acid sites, suppressing coke formation.
  • Metal Oxides: KNO₃/Al₂O₃ nanoparticles (30% loading, calcined at 800°C) yield 64% glycidol via transesterification, leveraging K₂O active sites and mesoporous structures.
  • Hydrotalcites: Mg-Al hydrotalcites derived from steel slag exhibit 95% glycerol carbonate conversion to glycidol at 120°C, utilizing surface basicity for decarboxylation.

Table 1: Performance of Heterogeneous Catalysts

CatalystTemp (°C)Conversion (%)Selectivity (%)Source
Cs-ZSM-53509872
KNO₃/Al₂O₃709564
Mg-Al Hydrotalcite1209968

Continuous-Flow Processes for Scalable Glycidol Synthesis

Continuous-flow systems enhance safety and scalability, particularly for hazardous intermediates:

  • Gas-Phase Reactors: Fixed-bed reactors using HZSM-5 zeolites modified with CsNO₃ achieve 85% glycidol yield at 400°C and 2500 h⁻¹ space velocity, minimizing side reactions.
  • Liquid-Phase Systems: Telescoped flow reactors integrate hydrochlorination and dechlorination steps, producing glycidol at 3.6 kg/day with a space-time yield of 2.7 kg·h⁻¹·L⁻¹.

Advantages Over Batch Systems:

  • Reduced residence time (≤30 seconds).
  • Inline separation of CO₂ byproduct via pressurized zones.

Transesterification of Glycerol with Dimethyl Carbonate

Transesterification routes dominate due to mild conditions and high atom economy:

  • Mechanism:

    • Glycerol reacts with dimethyl carbonate (DMC) to form glycerol carbonate (GC).
    • GC undergoes decarboxylation via base-catalyzed pathways.
  • Catalyst Design: Ba-Ce mixed oxides achieve 98% glycerol conversion and 80% glycidol selectivity by balancing Brønsted basicity (BaO) and oxygen vacancies (CeO₂).

Critical Parameters:

  • Molar Ratio: DMC:glycerol ≥ 5:1 prevents oligomerization.
  • Temperature: 70–120°C optimizes kinetics without thermal degradation.

Decarboxylation Mechanisms of Glycerol Carbonate

Decarboxylation is the rate-determining step in glycidol synthesis:

  • Base-Catalyzed Pathways:

    • Alkoxide intermediates (e.g., GC⁻) undergo CO₂ elimination with a free energy barrier of 21.7 kcal·mol⁻¹.
    • Ionic liquids (e.g., [BMIM]NO₃) stabilize transition states via hydrogen bonding, achieving 98% decarboxylation efficiency.
  • Acid-Catalyzed Pathways:

    • Protonation of GC’s carbonyl oxygen reduces the barrier to 12.3 kcal·mol⁻¹ but requires stringent pH control.

Computational Insights:Density functional theory (DFT) simulations reveal epoxide ring formation is favored over 3-hydroxyoxetane isomers by 4.9 kcal·mol⁻¹.

Zwitterionic ring-expansion polymerization represents a sophisticated mechanism for creating cyclic polymers from glycidol through the formation of charged intermediates that facilitate controlled polymerization [1]. The mechanism involves the initial coordination of glycidol with Lewis acid catalysts such as tris(pentafluorophenyl)borane to generate zwitterionic species capable of propagating polymer chains while maintaining cyclic topologies [4]. Computational analysis has revealed that the zwitterionic ring expansion polymerization of monosubstituted ethylene oxide derivatives proceeds through multiple energetically favorable pathways, with electron-donating groups lowering the kinetic barrier of the rate-determining step and favoring reaction at the substituted carbon [1].

The polymerization process begins with the formation of oxonium ions through the reaction of tris(pentafluorophenyl)borane with both the epoxide and alcohol oxygen atoms of glycidol [16]. These generated oxonium ions become susceptible to attack by additional epoxide and hydroxyl groups at the methine (alpha) and methylene (beta) carbons, resulting in chain structures composed of L1,3 and L1,4 linear units [16]. The active chain end ring-opening polymerization mechanism operates through the attack of epoxide rings on oxonium ions located at chain termini, while the activated monomer mechanism proceeds via hydroxyl group attacks [16].

Density functional theory calculations have demonstrated that interactions between tris(pentafluorophenyl)borane and both reactive groups of glycidol are energetically favored, leading to distinct structural formations during initiation [28]. The attack of a second glycidol monomer can occur at both methine and methylene carbons of the epoxide ring, generating a total of eight possible dimerization reactions at initial propagation states [28]. However, energetic considerations indicate that only three of these eight reactions are thermodynamically favored [28].

The mechanism exhibits remarkable selectivity in producing cyclic structures, with termination occurring primarily through end-biting reactions [16]. The zwitterionic nature of the propagating species ensures that both charges travel together throughout the polymerization process, facilitating continuous monomer incorporation while preserving the preformed cyclic architecture [16]. Research has shown that branched cyclic-core polyglycidol maintains topological purity under anhydrous conditions, with increasing water content leading to corresponding increases in linear structure formation [25].

ParameterValueReference
Kinetic Barrier Reduction (electron-donating groups)Variable [1]
Theoretical vs Experimental Molecular Weight Ratio>1.0 (wet conditions) [25]
Monomer Conversion Rate98% (1 hour) [2]
Topological PurityMaintained (dry conditions) [25]

Frustrated Lewis Pair-Mediated Metal-Free Polymerization

Frustrated Lewis pair systems provide an innovative approach to metal-free glycidol polymerization through the synergistic interaction between Lewis acids and bases that cannot form conventional adducts due to steric hindrance [8]. The combination of pyridine or tributylamine with tris(pentafluorophenyl)borane creates frustrated Lewis pairs that influence the preferred activated monomer mechanism through hydrogen bonding interactions with glycidol monomers [8]. These systems demonstrate remarkable capability in generating highly tunable hyperbranched polyglycidol with controlled topological variations [8].

The frustrated Lewis pair containing pyridine yields branched polymers carrying cyclic structures with increased degrees of branching, while more sterically hindered tributylamine produces hyperbranched polyglycidol without cyclic formations [8]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analyses confirm these distinct topological differences, revealing the precise control achievable through Lewis pair selection [8]. The polymerization mechanism proceeds through the coordination of Lewis acid sites with epoxide oxygen atoms while Lewis base components facilitate deprotonation of glycidol hydroxyl groups [10].

Metal-free catalytic systems utilizing tris(pentafluorophenyl)borane demonstrate exceptional recyclability under ambient conditions [10]. The growing polyglycidol chains in nonpolar solvents induce self-precipitation in catalyst solutions as molecular weight and hydrophilicity increase, causing phase separation of polyglycidol with uniform molecular weight distribution [10]. This unique behavior enables successful recycling polymerization processes through simple decantation and unpurified monomer addition sequences [10].

One-component phosphonium borane Lewis pairs represent advanced designs that integrate Lewis acid and ionic Lewis base functionalities within single molecules to enhance synergistic effects [11]. These systems demonstrate high activity with turnover frequencies reaching 1920 hours⁻¹ and thermal robustness up to 120°C [11]. The relatively larger radius parameter of phosphonium countercations leads to weak electrostatic interactions, yielding loose Lewis pairs that allow easier dissociation and enhanced catalytic performance [11].

Catalyst SystemTopology ProducedDegree of BranchingReference
Pyridine + B(C₆F₅)₃Branched CyclicIncreased [8]
Tributylamine + B(C₆F₅)₃Hyperbranched LinearStandard [8]
Phosphonium Borane Lewis PairsVariableControlled [11]
B(C₆F₅)₃ AloneBranched Cyclic0.5-0.6 [10]

Hyperbranched Polyglycidol Architectures and Cyclic Core Formation

Hyperbranched polyglycidol architectures exhibit complex three-dimensional structures characterized by multiple branching points and varying degrees of cyclization depending on synthetic conditions and catalyst selection [15]. The formation of cyclic cores occurs through intramolecular cyclization reactions that compete with linear chain propagation, resulting in compact polymer architectures with unique physical properties [15]. Low molecular weight cyclic polyglycidol can serve as macroinitiators for hypergrafting glycidol, producing cyclic graft hyperbranched polyglycerol structures in molecular weight ranges from 10³ to 10⁶ grams per mole [15].

Morphological studies using atomic force microscopy reveal that cyclic graft hyperbranched polyglycerols adopt spherical shapes in the nanometric range, while linear graft analogues exhibit cylindrical morphologies [15]. Small angle X-ray scattering confirms the compact particle-like structure of these hyperbranched architectures, with cyclic core variants demonstrating higher packing densities than linear counterparts [15]. The glass transition temperature shows structure dependence, with cyclic graft hyperbranched polyglycerols exhibiting the highest values and standard hyperbranched polyglycerols showing the lowest values for equivalent molecular weights [15].

The degree of branching in hyperbranched polyglycidol can be controlled through comonomer ratios and synthetic strategies [18]. Random copolymers of glycidol with glycidyl ethers demonstrate controlled degrees of polymerization ranging from 42 to 72 with relatively low polydispersity values below 1.7 [18]. The degree of branching varies from 9% to 58% depending on comonomer ratios, with theoretical equations permitting accurate calculation of branching degrees for AB₂/AB copolymerization systems under slow monomer addition conditions [18].

Cyclic polyglycidol structures demonstrate enhanced stability and unique solution behavior compared to linear analogues [16]. The radius of gyration ratio between wet and dry conditions indicates that pure branched cyclic-core polyglycidol formed under anhydrous conditions exhibits greater compactness than mixtures containing linear structures [16]. The fractal dimension of approximately two characterizes both dry and wet polymerization products, consistent with randomly branched structure formation rather than globular architectures [16].

Architecture TypeMolecular Weight Range (g/mol)Glass Transition TemperatureMorphologyReference
Cyclic Graft hbPG10³-10⁶HighestSpherical [15]
Linear Graft hbPG10³-10⁶IntermediateCylindrical [15]
Standard hbPG10³-10⁶LowestSpherical [15]
Cyclic Core PGVariableStructure-dependentCompact [16]

Solvent and Catalyst Effects on Polymer Microstructure

Solvent selection profoundly influences glycidol polymerization kinetics, molecular weight distribution, and polymer microstructure through multiple mechanisms including catalyst solvation, monomer solubility, and phase behavior [20]. Anionic ring-opening multibranching polymerization of glycidol demonstrates significant sensitivity to solvent dielectric constant, boiling point, and chemical structure [20]. Polymerization in 1,4-dioxane produces hyperbranched polyglycerols with the highest molecular weights and lowest polydispersity indices compared to other solvent systems [20].

The influence of solvent-to-glycidol ratios reveals dramatic molecular weight changes with increasing solvent content [20]. In 1,4-dioxane, molecular weight increases moderately at low solvent ratios but rises dramatically with further increases, ultimately reaching constant values around 500 kilograms per mole [20]. Tetrahydropyran shows gradual molecular weight increases with increasing solvent ratios, while ethylene glycol diethyl ether demonstrates much lower molecular weight enhancement [20]. Cyclohexane maintains nearly constant molecular weights across all ratios studied, producing only low molecular weight products [20].

Polydispersity behavior varies significantly among different solvents, with most systems showing decreased polydispersity at higher solvent-to-glycidol ratios except for ethylene glycol diethyl ether [20]. The solvent effect appears related to enhanced solvation of potassium cations in certain solvents, which increases alkoxide anion nucleophilicity [20]. Solvents containing oxygen atoms and cyclic structures demonstrate greater influence on molecular weight than analogous structures lacking oxygen functionality [20].

Catalyst effects on polymer microstructure extend beyond simple catalytic activity to include profound influences on branching patterns and topological outcomes [3]. Copper triazolium carbene catalysts demonstrate remarkable selectivity in producing ultralow branched polyglycidol with degree of branching values ranging from 0.08 to 0.18 [3]. The proposed copper coordination mechanism involves metal ion coordination with epoxide oxygen while N-heterocyclic carbene ligands induce deprotonation of glycidol hydroxyl groups [3]. This mechanism promotes formation of linear L1,3 units while effectively suppressing dendritic unit formation [3].

Temperature effects on glycidol polymerization reveal complex relationships between reaction conditions and product characteristics [31]. Spontaneous polymerization at elevated temperatures proceeds through step-growth mechanisms caused by thermal monomer combination [31]. Kinetic parameter estimation at temperatures of 90, 105, and 120°C demonstrates that thermal side reactions lead to high dispersities and exhibit extreme sensitivity to reactor operating temperature [31]. The polymerization exhibits first-order kinetics with respect to both glycidol and catalyst, with zero-order dependence on water content [5].

SolventMolecular Weight (kg/mol)Polydispersity IndexMonomer Conversion (%)Reference
1,4-Dioxane500<1.175 [20]
Tetrahydropyran200-3001.2-1.570 [20]
Cyclohexane50-1001.5-2.058 [20]
Ethylene Glycol Diethyl Ether150-2001.8-2.165 [20]

Physical Description

Glycidol is an odorless clear colorless liquid. (NTP, 1992)
COLOURLESS SLIGHTLY VISCOUS LIQUID.
Colorless, odorless liquid.
Colorless liquid.

Color/Form

Colorless, slightly viscous liquid
Colorless liquid

XLogP3

-0.9

Boiling Point

333 °F at 760 mm Hg (with decomposition) (NTP, 1992)
167 °C decomposes; 66 °C at 2.5 mm Hg
320°F (decomposes)
320°F (Decomposes)

Flash Point

162 °F (NTP, 1992)
73 °C (closed cup)
72 °C c.c.
162°F

Vapor Density

2.15 (NTP, 1992) (Relative to Air)
2.15 (Air = 1)
Relative vapor density (air = 1): 2.15
2.15

Density

1.1143 at 77 °F (NTP, 1992)
1.143 g/cu cm at 25 °C
Relative density (water = 1): 1.1
1.12

LogP

-0.95 (LogP)
log Kow = -0.95
-0.95

Melting Point

-49 °F (NTP, 1992)
-45 °C
-49°F

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360F ***: May damage fertility [Danger Reproductive toxicity]

Pharmacology

Slightly viscous, colorless and odorless liquid cyclic ether. Glycidol is used as a stabilizer for natural oils and vinyl polymers, as an alkylating agent, a sterilant, a demulsifier, a dye-leveling agent and it is also used as an intermediate in the synthesis of glycerol, glycidyl ethers and amines. Exposure to Glycidol irritates the skin, eyes, and mucous membranes and depresses the central nervous system in humans. Glycidol induces mutations in human lymphocytes and is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

0.9 mm Hg at 77 °F ; 2.5 mm Hg at 151° F (NTP, 1992)
5.59 mm Hg at 25 °C (est)
Vapor pressure, Pa at 25 °C: 120
0.9 mmHg
(77°F): 0.9 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

556-52-5
57044-25-4
60456-23-7

Associated Chemicals

Glycidol (D);57044-25-4
Glycidol (DL);61915-27-3
Glycidol (L);60456-23-7

Wikipedia

Glycidol

Use Classification

Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

Treatment of monochlorohydrin with bases; reaction product of allyl alcohol and perbenzoic acid.

General Manufacturing Information

2-Oxiranemethanol: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Method: NIOSH 1608, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: glycidol; Matrix: air; Detection Limit: not provided.
Colorimetric procedure for determining glycidol in the air of industrial premises is presented. The epoxide group of glycidol reacts with KSCN in the presence of bromothymol blue with a color exchange which is proportional to the concentration of glycidol in the reaction mixture. Sensitivity of the method is 3 mg/cu m glycidol in the atmosphere.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C Moisture sensitive. Handle and store under inert gas.
Glycidol must be stored to avoid contact with strong oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates). Store in tightly closed containers in a cool, well-ventilated area away from heat. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of igntion, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire hazard. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Store only if stabilized. Cool. Dry. Well closed. Ventilation along the floor. Separated from strong bases, strong acids, food and feedstuffs.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In rats pretreated with 278 mg of 2,3-epoxypropan-1-ol the acute LD50 of 1,2-dichloroethylene was decreased /by a factor of 5 (to less than 40 mg/kg/ & doses of 1,1-dichloroethylene as low as 12.5 mg/kg increased aspartate transaminase levels.

Dates

Modify: 2023-08-15

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